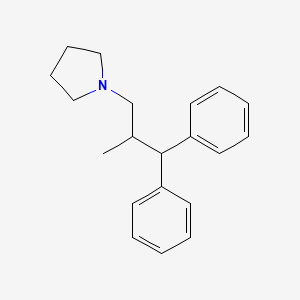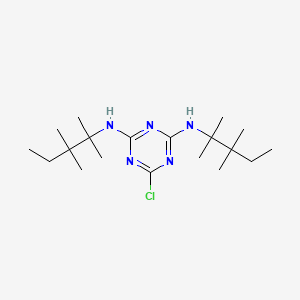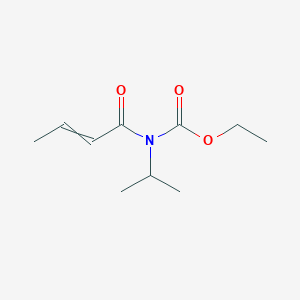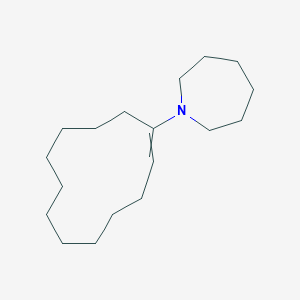![molecular formula C17H26O2Si B14354965 4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) CAS No. 90964-76-4](/img/structure/B14354965.png)
4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, featuring a silicon atom bonded to both phenyl and methyl groups, as well as two 2-methylbut-3-en-2-ol groups, makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) typically involves the reaction of phenylmethylsilane with 2-methylbut-3-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The phenyl and methyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reagents: Various organic halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups.
科学研究应用
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) involves its interaction with specific molecular targets and pathways. The silicon atom in the compound can form stable bonds with various organic groups, allowing it to participate in diverse chemical reactions. The presence of phenyl and methyl groups enhances its reactivity and stability, making it suitable for various applications.
相似化合物的比较
Similar Compounds
Phenylmethylsilane: A simpler organosilicon compound with similar reactivity.
2-Methylbut-3-en-2-ol: An alcohol that shares structural similarities with the compound.
Trimethylsilanol: Another organosilicon compound with different functional groups.
Uniqueness
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) is unique due to its combination of phenyl, methyl, and 2-methylbut-3-en-2-ol groups bonded to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
90964-76-4 |
|---|---|
分子式 |
C17H26O2Si |
分子量 |
290.5 g/mol |
IUPAC 名称 |
4-[(3-hydroxy-3-methylbut-1-enyl)-methyl-phenylsilyl]-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C17H26O2Si/c1-16(2,18)11-13-20(5,14-12-17(3,4)19)15-9-7-6-8-10-15/h6-14,18-19H,1-5H3 |
InChI 键 |
HCFLHNCSZIZCKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=C[Si](C)(C=CC(C)(C)O)C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B14354889.png)


![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)

![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)




